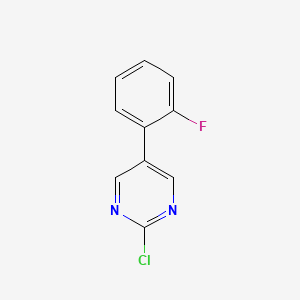

2-Chloro-5-(2-fluorophenyl)pyrimidine

概要

説明

2-Chloro-5-(2-fluorophenyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including antibacterial, antiviral, antifungal, and anti-inflammatory activities

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-(2-fluorophenyl)pyrimidine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol or toluene. The reaction is carried out at elevated temperatures, usually around 90-100°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

化学反応の分析

Types of Reactions

2-Chloro-5-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

科学的研究の応用

Medicinal Chemistry

Antagonists and Agonists Development

- The compound is utilized in synthesizing pyrimidine derivatives that exhibit selective binding to serotonin receptors, particularly the 5-HT2C receptor. These receptors are implicated in several central nervous system (CNS) disorders such as schizophrenia, depression, and obesity. Compounds derived from 2-chloro-5-(2-fluorophenyl)pyrimidine have shown promising results as potential 5-HT2C agonists with high selectivity against other serotonin receptor subtypes, minimizing side effects associated with broader receptor activity .

Kinase Inhibition

- Another application involves the synthesis of inhibitors targeting Janus kinase 2 (JAK2), which plays a critical role in hematopoiesis and immune function. Derivatives of this compound have been developed as potent inhibitors of JAK2, showcasing their potential in treating various hematological malignancies and autoimmune diseases .

Synthesis of Complex Molecules

Intermediate for Drug Synthesis

- This compound serves as a crucial intermediate in the preparation of more complex pharmaceutical agents. For instance, it can be transformed into benzamide scaffolds that function as antagonists against P2X7 receptors, which are involved in inflammatory responses and pain signaling pathways .

Synthetic Methodologies

- The synthesis of this compound often involves multi-step processes starting from simpler pyrimidine derivatives. Techniques such as nucleophilic substitution reactions are commonly employed to introduce functional groups that enhance biological activity or selectivity towards specific targets .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| PMC6151589 | Binding Affinity | Synthesized pyrimidine derivatives showed high binding affinity for 5-HT2C receptors, indicating potential for CNS drug development. |

| US8513263B2 | Kinase Inhibition | Identified compounds derived from pyrimidine structures as effective inhibitors of Trk kinases, relevant for cancer treatment. |

| J-Pesticides | Agrochemical Applications | Explored the use of pyrimidine derivatives in agrochemicals, highlighting their role in pest control formulations. |

作用機序

The mechanism of action of 2-Chloro-5-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

類似化合物との比較

Similar Compounds

2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.

2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, which can affect its reactivity and applications.

Uniqueness

2-Chloro-5-(2-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the phenyl group. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

生物活性

2-Chloro-5-(2-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorine atom at the 2-position and a fluorophenyl group at the 5-position. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Target Interactions

Research indicates that similar pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis , suggesting that this compound may also possess antimicrobial properties. The compound likely interacts with bacterial cell wall synthesis pathways, inhibiting growth and leading to cell death.

Biochemical Pathways

The compound's mechanism may involve interference with key enzymes and proteins involved in metabolic pathways. For instance, it can modulate oxidative stress responses by interacting with enzymes, impacting cellular metabolism and signaling pathways .

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can exhibit significant antimicrobial activity against various pathogens, including E. coli and S. aureus . The presence of halogen substituents like chlorine and fluorine enhances this activity, potentially increasing the compound's efficacy against resistant strains .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has shown promising results in reducing cell viability in A549 (lung cancer) and Caco-2 (colon cancer) cells, with effective concentrations (EC50) reported in the low micromolar range .

In Vitro Studies

-

Cytotoxicity Assays : Research has indicated that at concentrations above 30 μM, the compound significantly inhibits the proliferation of various cancer cell lines while exhibiting minimal toxicity to normal cells .

Cell Line EC50 (μM) A549 15 Caco-2 20 HeLa 25 - Antimicrobial Testing : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Animal Models

Animal studies have demonstrated dosage-dependent effects where low doses enhance antioxidant defenses while higher doses lead to cytotoxicity and apoptosis in tissues. This underscores the importance of dose optimization for therapeutic applications.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a lead compound for developing new antimicrobial and anticancer agents. Ongoing research should focus on elucidating its detailed mechanisms of action, optimizing its pharmacokinetic properties, and exploring its efficacy in clinical settings.

特性

IUPAC Name |

2-chloro-5-(2-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-5-7(6-14-10)8-3-1-2-4-9(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDGOABMVTBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。